N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
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Overview
Description
“N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” is a synthetic organic compound that features a benzamide core linked to a 5-methylisoxazole and a 2-oxopyrrolidine moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 5-methylisoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the benzamide group: This step might involve the reaction of an amine with a benzoyl chloride derivative.
Introduction of the 2-oxopyrrolidine moiety: This could be done through nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions could be employed to modify the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
“N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” could have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for “N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylisoxazol-3-yl)-N-methylbenzamide
- N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)aniline
Uniqueness
“N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-12-10-14(17-22-12)19(11-18-9-5-8-15(18)20)16(21)13-6-3-2-4-7-13/h2-4,6-7,10H,5,8-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKJIQSSWLKBRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N(CN2CCCC2=O)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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